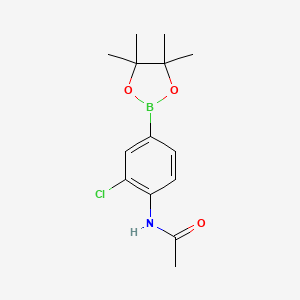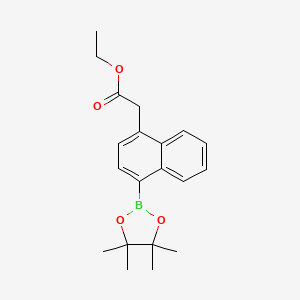
Panaxydiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Panaxydiol is a natural compound derived from the Panax genus, particularly from ginseng. It is known for its various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects . The compound has a molecular formula of C17H24O2 and a molecular weight of 260.37 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Panaxydiol can be synthesized through microbial transformation technology, which involves the structural modification of ginsenosides . Another method involves using a Panax plant or its stem leaf’s total saponin extract product, performing acidic hydrolysis in a solvent, and carrying out separation and purification by column chromatography to obtain high-purity this compound . This method is suitable for industrial production due to its mild reaction conditions, low cost, and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
Panaxydiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form derivatives with enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Copper catalysts are used in CuAAc reactions.
Major Products
Applications De Recherche Scientifique
Panaxydiol has a wide range of scientific research applications:
Chemistry: Used as a reagent in click chemistry due to its alkyne group.
Biology: Exhibits histamine-release inhibition activity, making it useful in studying allergic reactions.
Medicine: Shows potential in treating obesity, type 1 diabetes, and neurodegenerative diseases .
Industry: Used in the development of anti-inflammatory and anti-tumor drugs.
Mécanisme D'action
Panaxydiol exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits histamine release and modulates the gut microbiota
Anti-tumor: Induces apoptosis in tumor cells through the RORγ/IL-17A axis.
Neuroprotective: Protects against glutamate-induced neurotoxicity by modulating specific pathways.
Comparaison Avec Des Composés Similaires
Panaxydiol is unique compared to other similar compounds due to its specific biological activities and molecular structure. Similar compounds include:
Ginsenosides: Other saponins derived from ginseng with varying biological activities.
Protopanaxadiol: A related compound with similar anti-tumor and anti-inflammatory properties.
Neopanaxadiol: A novel neuroprotective agent derived from ginseng.
This compound stands out due to its potent inhibitory activity against inflammatory diseases and its significant cytotoxicity against tumor cell lines .
Propriétés
Formule moléculaire |
C17H24O2 |
|---|---|
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
(3R,8E,10S)-heptadeca-1,8-dien-4,6-diyne-3,10-diol |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-11-14-17(19)15-12-9-8-10-13-16(18)4-2/h4,12,15-19H,2-3,5-7,11,14H2,1H3/b15-12+/t16-,17+/m1/s1 |
Clé InChI |
DSVMWGREWREVQQ-ODQHEUEKSA-N |
SMILES isomérique |
CCCCCCC[C@@H](/C=C/C#CC#C[C@@H](C=C)O)O |
SMILES canonique |
CCCCCCCC(C=CC#CC#CC(C=C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


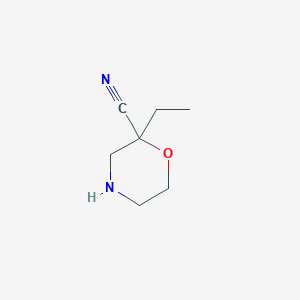
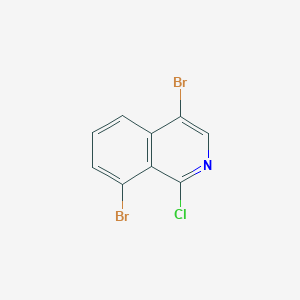
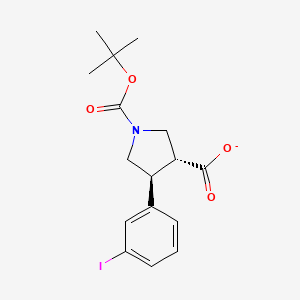

![ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4-difluoro-3-hydroxybut-2-enoate](/img/structure/B12338093.png)
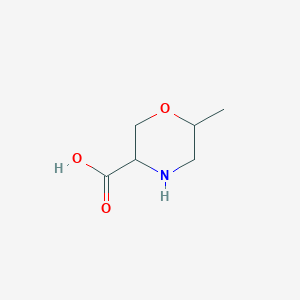
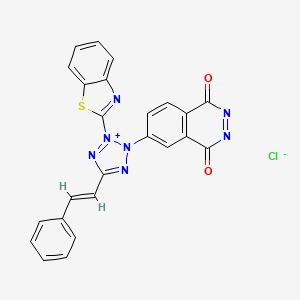
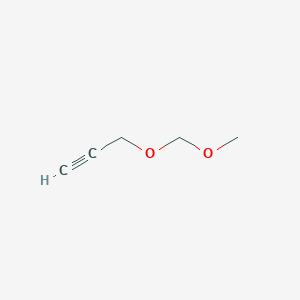
![Benzoic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester](/img/structure/B12338120.png)
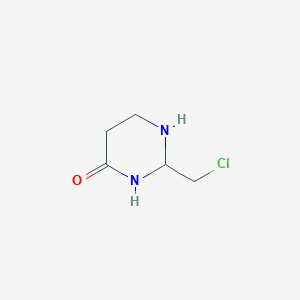
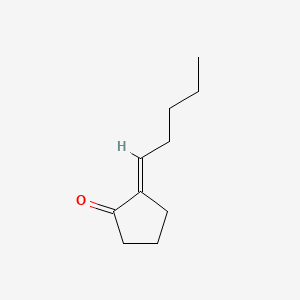
![5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-hydroxypyridine-3-carboxylic acid](/img/structure/B12338159.png)
